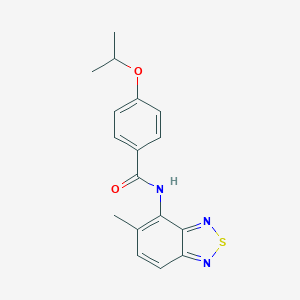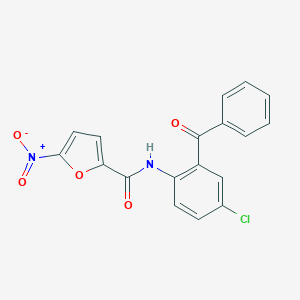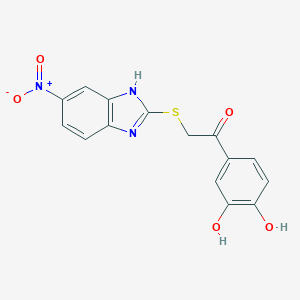
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a furamide moiety attached to a benzothiadiazole core. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves the following steps:
Amidation: The furamide moiety is introduced through an amidation reaction, where the brominated benzothiadiazole is reacted with a suitable amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzothiadiazole core.
Reduction Products: Reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: Used in the development of organic semiconductors and optoelectronic devices.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactivity.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide involves interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity, leading to physiological effects.
Affect Cellular Pathways: Influence cellular signaling pathways, resulting in changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A similar compound with a chloro substituent instead of a furamide moiety.
5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A derivative with a methoxy group.
Uniqueness
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furamide moiety differentiates it from other benzothiadiazole derivatives, leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C12H8BrN3O2S |
|---|---|
Molekulargewicht |
338.18g/mol |
IUPAC-Name |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O2S/c1-6-2-3-7-11(16-19-15-7)10(6)14-12(17)8-4-5-9(13)18-8/h2-5H,1H3,(H,14,17) |
InChI-Schlüssel |
SBSQLHXPQFMYTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone](/img/structure/B504848.png)


![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![N-phenyl-N-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamine](/img/structure/B504858.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-ol](/img/structure/B504860.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-yl benzoate](/img/structure/B504862.png)
![1-(2-propynyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B504863.png)

![2-[[5-(Trifluoromethyl)-2-pyridyl]thio]-1H-benzimidazole](/img/structure/B504865.png)
